furan-2-ylmethyl (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate
Overview
Description
Furan-2-ylmethyl (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate is a useful research compound. Its molecular formula is C21H16ClNO4 and its molecular weight is 381.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-furylmethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate is 381.0767857 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Composite Material Development
2-Furylmethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate and related compounds have been explored for developing composite materials. In one study, glass fiber reinforced composites (GFRC) were fabricated using a precursor synthesized from 3-(2-furyl)acrylic acid and epichlorohydrin, demonstrating promising mechanical, electrical, and chemical resistance properties (Raval, Patel, & Vyas, 2002). Another study similarly examined copolymers synthesized from 2,3-epoxypropyl-3-(2-furyl) acrylate with styrene for glass fiber reinforced composites, highlighting their utility in various industrial applications (Patel, Tarpada, & Raval, 2013).
Pharmaceutical Research
In the pharmaceutical sector, derivatives of 2-furylmethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate have been investigated as potential anti-malarial agents. One study found that certain derivatives exhibited significant inhibitory effects against the multi-drug resistant Plasmodium falciparum strain (Wiesner et al., 2003).
Photopolymerization Research
In materials science, particularly in photopolymerization, the related compound methyl 3-(2-furyl)acrylate was studied for its photochemical dimerization properties. The research revealed high regioselectivity and stereoselectivity in the photopolymerization process, which could be beneficial for developing new materials (D’Auria, 2014).
Anti-HCV Research
Further, the compound has been explored in the context of anti-HCV (Hepatitis C Virus) NS5B polymerase inhibitors, showing promise in the development of novel treatments for HCV (Pfefferkorn et al., 2005).
Properties
IUPAC Name |
furan-2-ylmethyl (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4/c22-17-10-8-15(9-11-17)13-19(21(25)27-14-18-7-4-12-26-18)23-20(24)16-5-2-1-3-6-16/h1-13H,14H2,(H,23,24)/b19-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGSUTAXUWOSEV-CPNJWEJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)OCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.